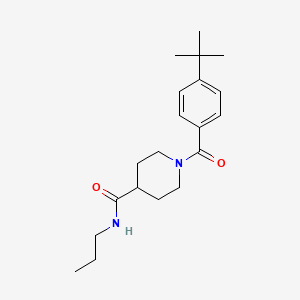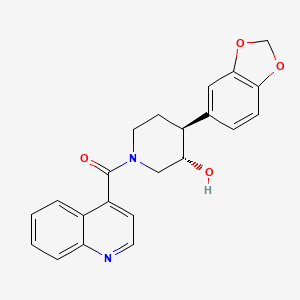![molecular formula C23H16ClN3O4S B4064748 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4064748.png)
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-(4-nitrophenyl)acetamide
Overview
Description
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C23H16ClN3O4S and its molecular weight is 465.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.0550049 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Activity
One of the primary applications of compounds related to 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-(4-nitrophenyl)acetamide is in the development of antimalarial agents. For instance, a series of compounds have demonstrated significant antimalarial potency against Plasmodium berghei in mice, showing potential for extended protection against infection even after oral administration. This encourages the clinical trial of such compounds for antimalarial applications (Werbel et al., 1986).
Structural and Fluorescence Properties
The structural aspects of amide-containing isoquinoline derivatives have been studied, revealing their ability to form gels with certain mineral acids and crystalline salts with others. These compounds exhibit interesting fluorescence properties, with enhanced emission at lower wavelengths when forming host–guest complexes, although the protonated state of some derivatives is not fluorescence active (Karmakar et al., 2007).
Antibacterial and Antifungal Applications
Derivatives based on 2-substituted quinoxaline, similar in structure to the compound , have been synthesized and evaluated for their antibacterial and antifungal activities. Notably, certain derivatives have shown activity against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (Kumar et al., 2012).
Synthesis and Characterization of Derivatives
Research into the synthesis and characterization of quinoxaline derivatives has led to the development of compounds with potential therapeutic applications. These efforts include exploring their antibacterial properties, with novel synthesis methods enabling the creation of targeted compounds (Karna, 2019).
Anion Coordination and Structural Studies
Studies on the coordination of anions by amide derivatives have revealed different spatial orientations, impacting the formation of channel-like structures through weak interactions. This research underscores the importance of molecular structure in determining the physical and chemical properties of these compounds (Kalita et al., 2010).
Properties
IUPAC Name |
2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4S/c24-15-6-11-19-18(12-15)21(14-4-2-1-3-5-14)22(23(29)26-19)32-13-20(28)25-16-7-9-17(10-8-16)27(30)31/h1-12H,13H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWLJQGQGYXQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4064669.png)
![2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4064670.png)
![ethyl 2-{[({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4064672.png)
![2-{2-[(1-methyl-3-phenylpropyl)amino]ethyl}phthalazin-1(2H)-one](/img/structure/B4064674.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B4064675.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[methyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4064677.png)
![(1-{1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4064680.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B4064685.png)

![methyl 4-[5-methyl-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B4064693.png)
![4-tert-butyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4064714.png)
![2-[(2-chlorobenzyl)thio]-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4064722.png)
![1-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B4064731.png)

